3-Bromopropionic-2,2,3,3-d4 Acid

Mass Spectrometry Quantitative Bioanalysis Internal Standard

Accurate quantification of 3-bromopropionic acid as a biomarker of 1-bromopropane exposure demands a co-eluting internal standard. Unlabeled analogues fail by design. 3-Bromopropionic-2,2,3,3-d4 Acid solves this with a +4 Da mass shift and ≥98 atom% D enrichment. - Enables GC-MS/LC-MS/MS quantification of urinary 3-bromopropionic acid down to 0.01 µg/mL. - Eliminates ¹H NMR interference from methylene protons in reaction monitoring. - Supplied as off-white solid, ≥98% chemical purity; stable at room temperature.

Molecular Formula C3H5BrO2
Molecular Weight 156.999
CAS No. 1219799-25-3
Cat. No. B595124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropionic-2,2,3,3-d4 Acid
CAS1219799-25-3
Synonyms3-BroMopropionic--d4 Acid
Molecular FormulaC3H5BrO2
Molecular Weight156.999
Structural Identifiers
SMILESC(CBr)C(=O)O
InChIInChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2
InChIKeyDHXNZYCXMFBMHE-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopropionic-2,2,3,3-d4 Acid (CAS 1219799-25-3): Procurement Specifications and Baseline Characteristics


3-Bromopropionic-2,2,3,3-d4 Acid is a perdeuterated analogue of 3-bromopropionic acid in which all four methylene hydrogen atoms (positions 2 and 3) are replaced by deuterium [1]. This stable-isotope-labeled compound retains the core structure and reactivity of the unlabeled species while offering a +4 Da mass shift (Δm = +4.025 Da) [1] and a defined isotopic enrichment of ≥98 atom% D . It is supplied as an off‑white to white solid with a chemical purity typically ≥98% and is employed as a labeled internal standard, mechanistic probe, and synthetic precursor in bioanalytical and medicinal chemistry applications .

Why Generic Substitution Fails for 3-Bromopropionic-2,2,3,3-d4 Acid


Generic substitution of 3-bromopropionic-2,2,3,3-d4 acid with unlabeled 3-bromopropionic acid or an alternative halogenated internal standard (e.g., 3-chloropropionic acid) is not scientifically valid. Unlabeled 3-bromopropionic acid cannot be distinguished from the analyte in mass‑spectrometry‑based quantification, rendering it useless as an internal standard [1]. Conversely, 3-chloropropionic acid, while employed in early GC‑MS methods for 3‑bromopropionic acid quantification, exhibits different extraction recovery, derivatization efficiency, and chromatographic behavior, leading to reduced accuracy and precision compared to a deuterated analogue [2]. The specific 2,2,3,3‑d4 labeling pattern is critical because it places the heavy isotope on both methylene carbons, maximizing the mass shift while minimizing isotopic exchange and chromatographic separation issues that can arise with partially deuterated or differently labeled congeners [3].

Quantitative Differentiation Evidence for 3-Bromopropionic-2,2,3,3-d4 Acid


Isotopic Enrichment: 98 atom% D Enables High-Fidelity Quantification

The compound carries a certified isotopic enrichment of 98 atom% D , which is essential for minimizing unlabeled carryover in stable-isotope dilution assays. In contrast, unlabeled 3-bromopropionic acid (CAS 590-92-1) possesses a natural isotopic abundance of <0.015% D [1] and cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte. The high enrichment ensures that the +4 Da mass channel (m/z ≈157 for the deuterated species vs. m/z ≈153 for unlabeled) is dominated by the deuterated isotopologue, allowing accurate quantitation with minimal isotopic interference [2].

Mass Spectrometry Quantitative Bioanalysis Internal Standard

Mass Shift: +4.025 Da Differentiates from Unlabeled and Partially Deuterated Analogs

The replacement of four hydrogen atoms with deuterium increases the molecular mass from 152.975 Da (unlabeled 3-bromopropionic acid) to 157.00 Da (Δm = +4.025 Da) [1]. This mass increment is sufficient to separate the internal standard signal from the analyte's [M+H]+ or [M-H]- ions in LC‑MS/MS and from major fragment ions in GC‑MS. By comparison, a d2‑labeled analogue (e.g., 3-bromopropionic‑2,2‑d2 acid, Δm ≈ +2 Da) would provide a smaller mass shift that may overlap with the natural isotopic envelope of the unlabeled analyte, particularly when bromine’s two isotopes (⁷⁹Br/⁸¹Br) are considered [2]. The d4‑labeling pattern thus ensures unambiguous mass resolution in complex biological matrices.

Mass Spectrometry Internal Standard Isotopic Labeling

NMR Spectral Simplification: Suppression of Methylene Proton Signals

In the ¹H NMR spectrum of unlabeled 3‑bromopropionic acid, the two methylene groups give rise to triplets at δ 3.0 ppm and δ 3.6 ppm (CDCl₃) [1]. In 3-bromopropionic‑2,2,3,3‑d4 acid, these signals are completely suppressed due to the replacement of all four methylene hydrogens with deuterium [2]. This spectral simplification is invaluable in reaction‑monitoring experiments where the compound is used as a reagent; the absence of interfering proton signals from the reagent allows unambiguous tracking of product formation. Partially deuterated analogs (e.g., d2‑labeled) would retain residual proton signals, reducing the clarity of the spectral window.

NMR Spectroscopy Mechanistic Studies Structural Elucidation

Internal Standard Performance: Accuracy and Precision Benchmarks

Although no head‑to‑head study directly compares 3‑bromopropionic‑2,2,3,3‑d4 acid with alternative internal standards for 3‑bromopropionic acid quantification, class‑level evidence indicates that deuterated internal standards significantly improve assay performance. In a validated GC‑MS method for urinary 3‑bromopropionic acid, the use of 3‑chloropropionic acid as an internal standard yielded recoveries of 93–98% and relative standard deviations (RSD) ≤5.7% [1]. By contrast, studies across a range of analytes demonstrate that switching to a deuterated analogue reduces RSD by approximately 20–40% (e.g., from 20% to <14% RSD) and improves accuracy from ±25% to within ±15% [2]. Extrapolating this class‑level benefit, a method employing 3‑bromopropionic‑2,2,3,3‑d4 acid would be expected to achieve RSD <3–4% and recoveries closer to 98–102%.

Bioanalysis GC-MS Method Validation

Deuterium Kinetic Isotope Effect: Altered Reactivity in Diselenide Synthesis

3‑Bromopropionic‑2,2,3,3‑d4 acid serves as a precursor for the synthesis of deuterated nitrogen‑containing diselenides. In a related system, the deuterated derivative of 3,3′‑diselenodipropionic acid was shown to exhibit slower redox reactions and improved biocompatibility compared to its protiated counterpart [1]. While direct kinetic data for the 3‑bromopropionic acid d4 starting material are not reported, the presence of four deuterium atoms at the reactive methylene positions is expected to introduce a primary kinetic isotope effect (k_H/k_D) of approximately 2–7 for reactions involving C–H(D) bond cleavage [2]. This predictable alteration in reaction rate enables the use of the d4‑labeled acid as a mechanistic probe in studies of antioxidant activity and enzyme inactivation.

Organoselenium Chemistry Antioxidant Synthesis Deuterium Labeling

Chemical Purity: ≥98% Enables Reliable Reproducibility

Vendor specifications indicate a minimum chemical purity of 98% for 3‑bromopropionic‑2,2,3,3‑d4 acid . This level of purity is comparable to that of high‑grade unlabeled 3‑bromopropionic acid (typically ≥98.0% by GC and titration) . In contrast, some lower‑grade or in‑house synthesized deuterated analogs may contain 5–10% of unlabeled or partially labeled impurities that compromise the fidelity of isotopic tracing experiments. The certified purity ensures that synthetic reactions and analytical calibrations are not confounded by reactive impurities or unlabeled contaminants.

Synthetic Chemistry Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 3-Bromopropionic-2,2,3,3-d4 Acid


Quantitative Biomarker Analysis of 1‑Bromopropane Exposure

When used as a stable‑isotope‑labeled internal standard, 3‑bromopropionic‑2,2,3,3‑d4 acid enables accurate and precise GC‑MS or LC‑MS/MS quantification of urinary 3‑bromopropionic acid, a validated biomarker of occupational exposure to the neurotoxic solvent 1‑bromopropane [1]. The +4 Da mass shift and high isotopic enrichment minimize matrix effects and ensure reliable quantitation down to 0.01 µg/mL [2].

Mechanistic Probing of Enzyme Inactivation Reactions

The compound’s complete deuteration at the methylene positions makes it an ideal reagent for studying the inactivation kinetics of enzymes such as horse liver alcohol dehydrogenase, where 3‑bromopropionic acid acts as an affinity label [3]. The anticipated kinetic isotope effect (k_H/k_D ≈ 2–7) [4] allows researchers to distinguish between rate‑limiting C–H bond cleavage and other steps in the inactivation mechanism.

Synthesis of Deuterated Antioxidant Diselenides

3‑Bromopropionic‑2,2,3,3‑d4 acid serves as a starting material for the preparation of fully deuterated nitrogen‑containing diselenides . These deuterated organoselenium compounds exhibit slower redox chemistry and enhanced biocompatibility relative to their protiated forms [5], making them valuable candidates for antioxidant therapy development and for use as internal standards in selenium‑specific analytical methods.

NMR‑Based Reaction Monitoring in Complex Mixtures

In synthetic sequences where 3‑bromopropionic acid is employed as an alkylating agent or building block, the d4‑labeled version eliminates interfering methylene proton signals in the ¹H NMR spectrum [6]. This simplification allows real‑time, non‑destructive monitoring of product formation without the need for chromatographic separation, accelerating reaction optimization and mechanistic validation.

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